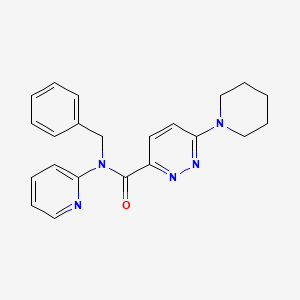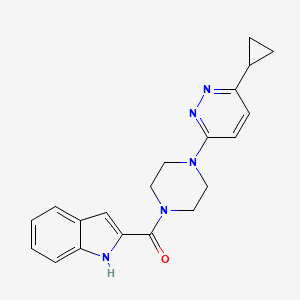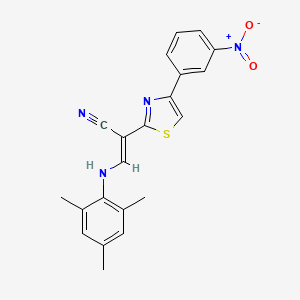
N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide" is a synthetic molecule that appears to be related to various research efforts in the development of pharmaceutical agents. The papers provided discuss similar compounds with different substitutions and their biological activities, which suggests that the compound may also be of interest in medicinal chemistry for its potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized as potential anti-tubercular agents . Although the exact synthesis of "N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide" is not detailed, the methodologies used in these studies could provide insights into possible synthetic routes for the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction analysis . These studies provide information on the conformation and geometry of the molecules, which are crucial for understanding their interaction with biological targets. The molecular interactions of the derivatives in docking studies have also been explored to assess their suitability for further development .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the interaction of aminopyridines with imidazolide to form N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has been studied, and the influence of the sulfo group on the acylation of sterically hindered amines has been noted . These findings could be relevant when considering the reactivity of the benzyl and pyridinyl groups in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their inhibitory concentrations (IC50) against Mycobacterium tuberculosis H37Ra and their cytotoxicity on human cells, have been evaluated . Additionally, the identification of benzoylpiperidine-based inhibitors with good oral bioavailability and plasma triglyceride-lowering effects in animal models indicates the potential pharmacokinetic properties that could be expected for "N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide" .
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibitors
The role of dipeptidyl peptidase IV (DPP IV) inhibitors in treating type 2 diabetes mellitus (T2DM) is significant, with various compounds including pyridine, pyrimidine, and piperidine derivatives being explored for their antidiabetic properties. These inhibitors work by preventing the degradation of incretin molecules, which are crucial for insulin secretion. The search for new DPP IV inhibitors is driven by the need for compounds with minimal side effects and improved efficacy (Mendieta, Tarragó, & Giralt, 2011).
Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives for optoelectronic applications has shown that these compounds are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of these heterocycles into π-extended conjugated systems enhances their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis of Pyridopyridazine Derivatives
Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. These derivatives have been identified as selective inhibitors for various enzymes and receptors, indicating their potential in drug development for multiple therapeutic areas. The diverse biological activities of pyridopyridazine derivatives underline the importance of synthesizing new compounds containing this scaffold for further pharmacological evaluation (Wojcicka & Nowicka-Zuchowska, 2018).
Antitubercular Activity
The modification of isoniazid (INH) structures, including the use of pyridine-4-yl and pyridazone analogs, has led to the development of compounds with promising antitubercular activity. These compounds have shown significant efficacy against various Mycobacterium species, including drug-resistant strains. The search for new antitubercular agents remains a critical area of research due to the ongoing challenge of tuberculosis (TB) and drug resistance (Asif, 2014).
Propiedades
IUPAC Name |
N-benzyl-6-piperidin-1-yl-N-pyridin-2-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(19-12-13-21(25-24-19)26-15-7-2-8-16-26)27(20-11-5-6-14-23-20)17-18-9-3-1-4-10-18/h1,3-6,9-14H,2,7-8,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRCVNHDQDALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2542433.png)
![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2542443.png)
![2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2542445.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2542448.png)
![9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2542451.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)